molecular formula C15H12N2O6 B5086396 2-(2-Methoxy-4-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-(2-Methoxy-4-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B5086396
M. Wt: 316.26 g/mol
InChI Key: RCIPQFMRNBPBRC-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under controlled conditions.

    Introduction of the Methoxy and Nitro Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions, using reagents such as methoxy chloride and nitric acid.

    Epoxidation: The formation of the epoxy group is typically carried out using peracids like m-chloroperbenzoic acid (mCPBA) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxy-4-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, inducing biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-nitrophenyl isothiocyanate
  • 2-Methoxy-4-nitrophenyl isocyanate

Uniqueness

Compared to similar compounds, 2-(2-Methoxy-4-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is unique due to its epoxyisoindole core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-methoxy-4-nitrophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6/c1-22-11-6-7(17(20)21)2-3-8(11)16-14(18)12-9-4-5-10(23-9)13(12)15(16)19/h2-6,9-10,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIPQFMRNBPBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3C4C=CC(C3C2=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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